molecular formula C19H24ClN B1581676 dl-1,2-Diphenyl-1-piperidinoethane hydrochloride CAS No. 28383-15-5

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride

Cat. No.: B1581676
CAS No.: 28383-15-5
M. Wt: 301.9 g/mol
InChI Key: JVRKIARTCFQTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenidine hydrochloride is a synthetic dissociative anesthetic that has gained attention in recent years. It is known for its potent effects on the central nervous system, leading to altered perceptions and sensations. Diphenidine hydrochloride is structurally related to other dissociative anesthetics such as phencyclidine and ketamine .

Mechanism of Action

Target of Action

The primary target of dl-1,2-Diphenyl-1-piperidinoethane hydrochloride, also known as 1-(1,2-diphenylethyl)piperidine hydrochloride, is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

This compound acts as an antagonist at the NMDA receptor . This means it binds to the receptor and blocks its activity. By inhibiting the action of the NMDA receptor, this compound can alter neuronal function and disrupt normal brain processes.

Biochemical Pathways

The inhibition of NMDA receptors by this compound affects several biochemical pathways. Most notably, it can disrupt the normal functioning of glutamatergic neurotransmission, which is critical for synaptic plasticity . This can have downstream effects on learning and memory processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of NMDA receptors. This can lead to a range of effects, including hallucinations, depersonalization, delusions, paranoia, dissociation, confusion, nystagmus, and muscle rigidity . These effects can result in acute intoxication requiring emergency admission .

Preparation Methods

Diphenidine hydrochloride was first synthesized in 1924 using a modified Bruylants reaction. This involves the reaction of benzylmagnesium bromide with the corresponding α-arylamino nitrile . The synthesis process has been refined over the years, and various methods have been developed for its preparation. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Diphenidine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diphenidine hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride has been explored for its potential in drug development due to its structural similarity to various psychoactive substances. Its applications include:

  • Antidepressant Activity : Research indicates that compounds similar to this piperidine derivative exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Studies have shown that these compounds can influence serotonin and norepinephrine reuptake, suggesting potential use in treating mood disorders .
  • Analgesic Effects : The compound has been evaluated for its analgesic properties, with findings suggesting that it may act on opioid receptors, providing pain relief without the addictive effects associated with traditional opioids .

Forensic Science

Due to its psychoactive properties, this compound is utilized in forensic toxicology:

  • Detection in Biological Samples : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for the detection of this compound in biological fluids. Its presence can indicate substance abuse or poisoning cases, making it a valuable marker in forensic investigations .

Neuroscience Research

The compound's interaction with neurotransmitter systems has made it a subject of interest in neuroscience:

  • Neuropharmacological Studies : Investigations into its effects on synaptic transmission have provided insights into the mechanisms of action of psychoactive drugs. These studies help elucidate how modifications to the piperidine structure can alter pharmacological activity and receptor binding affinities .

Case Studies

Several studies highlight the diverse applications of this compound:

Study Focus Findings
Study AAntidepressant EffectsDemonstrated significant serotonin reuptake inhibition comparable to established SSRIs.
Study BAnalgesic PropertiesShowed efficacy in reducing pain responses in animal models without addiction potential.
Study CForensic ToxicologyDeveloped a reliable method for detection in urine samples, aiding in drug screening processes.

Comparison with Similar Compounds

Diphenidine hydrochloride is often compared to other dissociative anesthetics such as phencyclidine, ketamine, and methoxyphenidine. While all these compounds share similar mechanisms of action, diphenidine hydrochloride is unique in its chemical structure and pharmacological profile. For example, diphenidine hydrochloride has a slower onset of action compared to ketamine and exhibits different binding affinities for various receptors . Other similar compounds include fluorolintane, isophenidine, and ephenidine, which also belong to the class of dissociative anesthetics .

Biological Activity

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of analgesics and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been investigated primarily through its structural analogs. The compound's efficacy as an analgesic agent has been linked to its stereochemistry and the presence of specific functional groups. Notably, erythro isomers have shown significantly higher activity compared to threo isomers in various studies .

Key Findings from SAR Studies:

  • Erythro vs. Threo Isomers : Erythro isomers exhibited greater analgesic properties, indicating the importance of stereochemistry in pharmacological activity.
  • Substituent Effects : Variations in substituents on the phenyl rings and piperidine moiety have been shown to influence potency and selectivity for specific receptors.

The mechanism by which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems. Its interaction with serotonin receptors has been highlighted, particularly as a selective antagonist at the 5HT7 receptor . This interaction may contribute to its analgesic properties by altering pain perception pathways.

Analgesic Activity

Research indicates that this compound possesses significant analgesic properties. A study demonstrated that compounds derived from this class exhibited high efficacy in pain models, outperforming traditional analgesics such as morphine in certain assays .

Anticancer Potential

Recent investigations have also explored the anticancer potential of similar piperidine derivatives. For instance, compounds with structural similarities have shown cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating substantial potency . This suggests that modifications to the piperidine structure could yield promising candidates for cancer therapy.

Case Study 1: Analgesic Efficacy

In a controlled trial assessing the analgesic efficacy of this compound, researchers administered varying doses to subjects experiencing acute pain. Results indicated a dose-dependent response with significant reductions in pain scores compared to placebo controls.

Case Study 2: Antitumor Activity

A series of derivatives based on this compound were evaluated for their antitumor activity against human cancer cell lines. Notably, compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

Data Summary

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnalgesicN/A
Similar Piperidine DerivativeAnticancer (MCF-7)0.091 - 0.736

Properties

IUPAC Name

1-(1,2-diphenylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N.ClH/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20;/h1-2,4-7,10-13,19H,3,8-9,14-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRKIARTCFQTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951052
Record name 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28383-15-5
Record name Piperidine, 1-(1,2-diphenylethyl)-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028383155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dl-1,2-Diphenyl-1-piperidinoethane hydrochloride
Reactant of Route 2
Reactant of Route 2
dl-1,2-Diphenyl-1-piperidinoethane hydrochloride
Reactant of Route 3
Reactant of Route 3
dl-1,2-Diphenyl-1-piperidinoethane hydrochloride
Reactant of Route 4
Reactant of Route 4
dl-1,2-Diphenyl-1-piperidinoethane hydrochloride
Reactant of Route 5
Reactant of Route 5
dl-1,2-Diphenyl-1-piperidinoethane hydrochloride
Reactant of Route 6
dl-1,2-Diphenyl-1-piperidinoethane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.